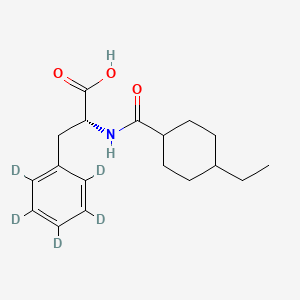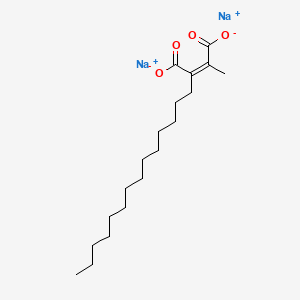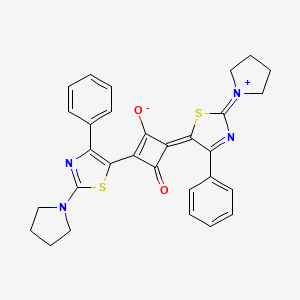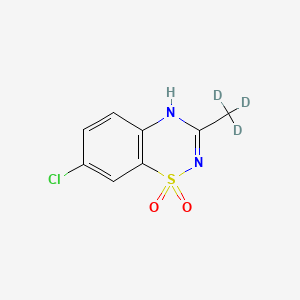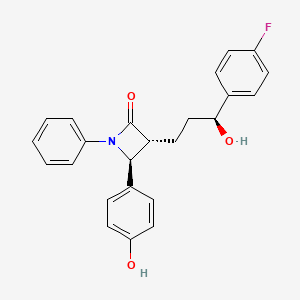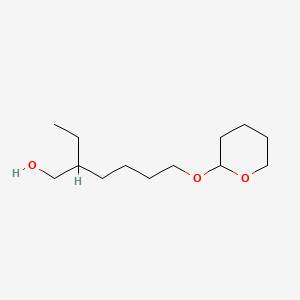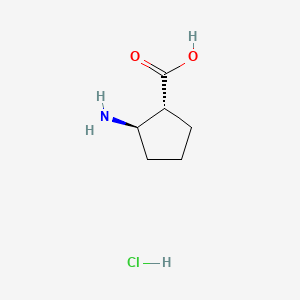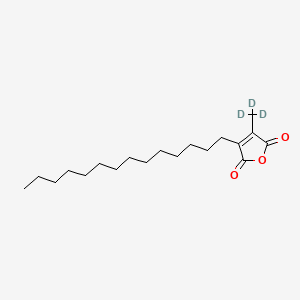![molecular formula C8H16N2 B585976 1,4-Diazabicyclo[4.3.1]decane CAS No. 154517-69-8](/img/structure/B585976.png)
1,4-Diazabicyclo[4.3.1]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazabicyclo[4.3.1]decane is a bicyclic organic compound that features a unique diazabicyclic ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[4.3.1]decane can be synthesized through several methods. One common approach involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione under heating with benzylamine. Reduction of the formed bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis, efficiently yields the target product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the diazabicyclic ring can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazabicyclo[4.3.1]decane derivatives.
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[4.3.1]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-diazabicyclo[4.3.1]decane involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as a modulator of nicotinic acetylcholine receptors, influencing the cholinergic system in the central and peripheral nervous systems. The compound’s diazabicyclic structure allows it to fit into specific binding sites, altering the activity of the target proteins and pathways involved .
Comparación Con Compuestos Similares
- 3,8-Diazabicyclo[3.2.1]octane
- 1,4-Diazabicyclo[3.2.2]nonane
- 3,9-Diazabicyclo[4.2.1]nonane
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Uniqueness: 1,4-Diazabicyclo[4.3.1]decane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to other diazabicyclic compounds, it offers unique reactivity and binding characteristics, making it valuable in specialized applications such as the development of novel therapeutic agents and advanced materials .
Propiedades
IUPAC Name |
1,4-diazabicyclo[4.3.1]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8-6-9-3-5-10(4-1)7-8/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGLLPZSSBCXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN(C1)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659976 |
Source


|
| Record name | 1,4-Diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154517-69-8 |
Source


|
| Record name | 1,4-Diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

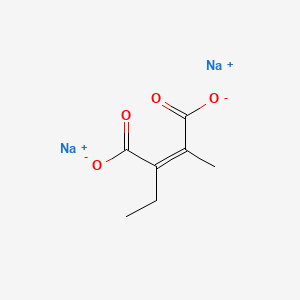

![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
